molecular formula C10H12ClNO2 B13608594 Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate

Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate

Cat. No.: B13608594
M. Wt: 213.66 g/mol
InChI Key: YNFOPEUACBNVKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylacetic acid and contains both an amino group and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Another method involves the use of 4-chloro-2-methylbenzyl chloride, which reacts with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps such as mixing, reaction, purification, and drying. Industrial production may also involve the use of automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. These interactions may affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(3-chloro-4-methylphenyl)acetate
  • Methyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
  • Methyl 2-amino-2-(4-chloro-2-ethylphenyl)acetate

Uniqueness

Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring. The presence of both an amino group and a chloro-substituted phenyl ring provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate

InChI

InChI=1S/C10H12ClNO2/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

YNFOPEUACBNVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(=O)OC)N

Origin of Product

United States

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